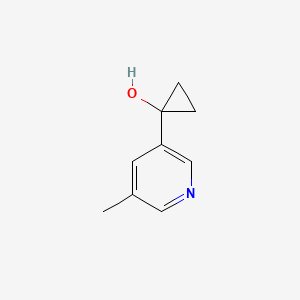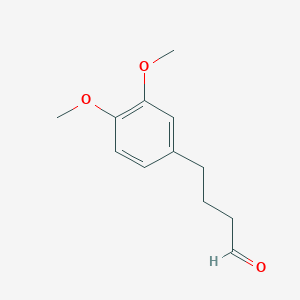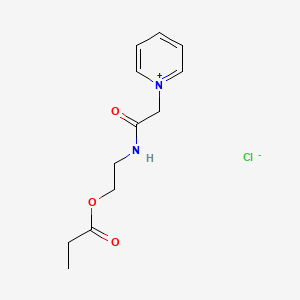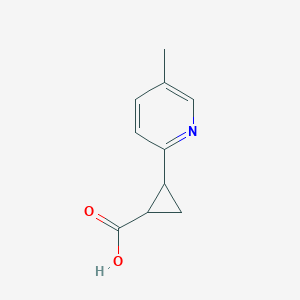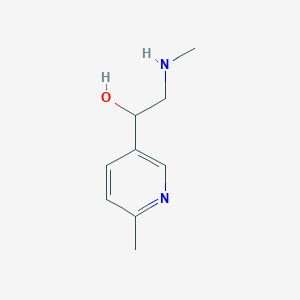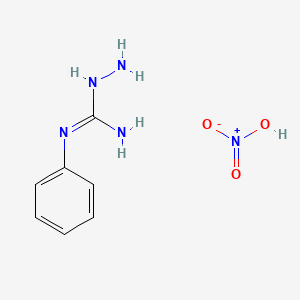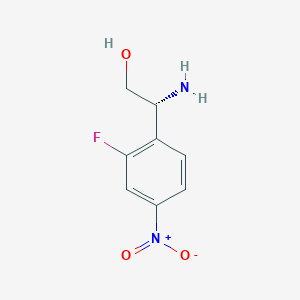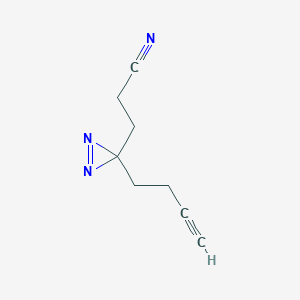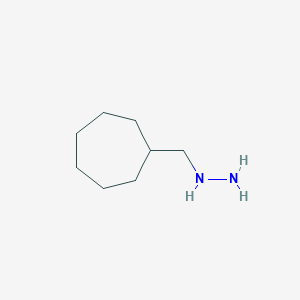
(Cycloheptylmethyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Cycloheptylmethyl)hydrazine is an organic compound with the molecular formula C8H18N2. This compound is part of the hydrazine family, which is known for its diverse applications in various fields, including chemistry, biology, and industry. Hydrazines are characterized by the presence of the -NH-NH2 functional group, which imparts unique chemical properties to these compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Cycloheptylmethyl)hydrazine typically involves the reaction of cycloheptylmethyl chloride with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:
Cycloheptylmethyl chloride+Hydrazine hydrate→this compound+HCl
The reaction is usually performed at elevated temperatures to ensure complete conversion of the starting materials. The product is then purified by distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. Safety measures are crucial due to the reactive nature of hydrazine compounds.
Análisis De Reacciones Químicas
Types of Reactions
(Cycloheptylmethyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azines or other nitrogen-containing derivatives.
Reduction: Reduction reactions can convert this compound into simpler amines.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of azines or nitrogen oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of N-substituted hydrazines.
Aplicaciones Científicas De Investigación
(Cycloheptylmethyl)hydrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (Cycloheptylmethyl)hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound may also generate reactive oxygen species (ROS) through redox reactions, contributing to its biological effects.
Comparación Con Compuestos Similares
(Cycloheptylmethyl)hydrazine can be compared with other hydrazine derivatives such as:
Phenylhydrazine: Known for its use in the synthesis of pharmaceuticals and as a reagent in analytical chemistry.
Methylhydrazine: Used as a rocket propellant and in the synthesis of pesticides.
Dimethylhydrazine: Employed in the production of polymers and as a fuel additive.
The uniqueness of this compound lies in its specific structural features, which impart distinct chemical and biological properties compared to other hydrazine derivatives.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical properties and reactivity make it a valuable tool in research and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in diverse applications.
Propiedades
Número CAS |
887592-15-6 |
|---|---|
Fórmula molecular |
C8H18N2 |
Peso molecular |
142.24 g/mol |
Nombre IUPAC |
cycloheptylmethylhydrazine |
InChI |
InChI=1S/C8H18N2/c9-10-7-8-5-3-1-2-4-6-8/h8,10H,1-7,9H2 |
Clave InChI |
IYTHVDKTPJTERC-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CC1)CNN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


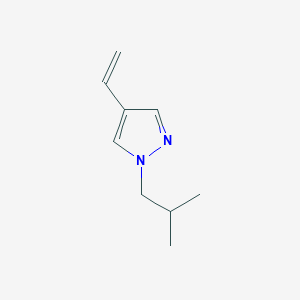
![6-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pyridazine-3-carboxylicacid](/img/structure/B13584971.png)

![1-Methylspiro[3.3]heptane-1-carboxylicacid](/img/structure/B13584977.png)
